molecular formula C12H13N3O2 B13987761 2-(2,4-Dimethoxypyrimidin-5-yl)aniline

2-(2,4-Dimethoxypyrimidin-5-yl)aniline

Cat. No.: B13987761
M. Wt: 231.25 g/mol
InChI Key: ZBBWENQOICBCDK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxypyrimidin-5-yl)aniline is an organic compound that belongs to the class of anilines and pyrimidines It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and an aniline group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxypyrimidin-5-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,4-dimethoxypyrimidine with aniline under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxypyrimidin-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethoxypyrimidin-5-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxypyrimidin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxypyrimidine-5-boronic acid
  • 2,6-Dimethoxypyrimidine-5-boronic acid
  • 2,4-Dimethoxypyrimidine-5-pyrimidineboronic acid

Uniqueness

2-(2,4-Dimethoxypyrimidin-5-yl)aniline is unique due to its specific substitution pattern and the presence of both aniline and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(2,4-dimethoxypyrimidin-5-yl)aniline

InChI

InChI=1S/C12H13N3O2/c1-16-11-9(7-14-12(15-11)17-2)8-5-3-4-6-10(8)13/h3-7H,13H2,1-2H3

InChI Key

ZBBWENQOICBCDK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C2=CC=CC=C2N)OC

Origin of Product

United States

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